molecular formula C30H31N3O3 B11403113 3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11403113
M. Wt: 481.6 g/mol
InChI Key: IWXDXCWKMQFHFN-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the core structure: Introduction of the hydroxyphenyl, methylbutoxyphenyl, and phenylethyl groups can be carried out through various substitution reactions, often using reagents like alkyl halides, phenols, and aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or the phenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or the pyrrolo[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides, phenols.

Major Products

    Oxidation products: Quinones, hydroxyquinones.

    Reduction products: Reduced pyrrolo[3,4-c]pyrazole derivatives.

    Substitution products: Various substituted phenyl and pyrrolo[3,4-c]pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Discovery:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse chemical modifications set it apart from simpler analogs.

Properties

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C30H31N3O3/c1-20(2)16-18-36-23-12-8-11-22(19-23)29-26-27(24-13-6-7-14-25(24)34)31-32-28(26)30(35)33(29)17-15-21-9-4-3-5-10-21/h3-14,19-20,29,34H,15-18H2,1-2H3,(H,31,32)

InChI Key

IWXDXCWKMQFHFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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